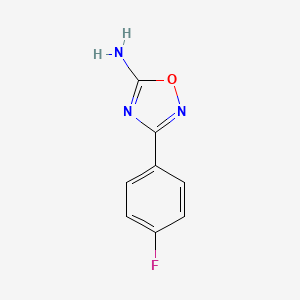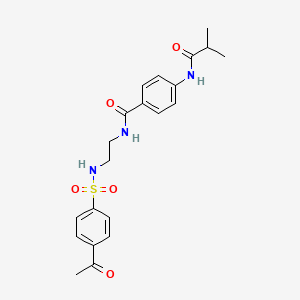
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound characterized by its unique structural features, including an acetylphenylsulfonamido group and an isobutyramidobenzamide moiety
作用机制
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound may be related to, have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that many indole derivatives affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been found to have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Acetylphenylsulfonamido Intermediate
Starting Material: 4-acetylbenzenesulfonyl chloride.
Reaction: This compound is reacted with ethylenediamine under basic conditions to form N-(2-aminoethyl)-4-acetylbenzenesulfonamide.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Coupling with Isobutyramidobenzamide
Starting Material: 4-isobutyramidobenzoic acid.
Reaction: The intermediate from the first step is coupled with 4-isobutyramidobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Conditions: This reaction is usually performed in an organic solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation of the acetyl group can lead to the formation of carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction of the sulfonamide group can yield corresponding amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can modify the sulfonamide or amide groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO (dimethyl sulfoxide).
科学研究应用
Chemistry
In chemistry, N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound can be used in the formulation of specialty chemicals, including surfactants, dyes, and polymers. Its stability and reactivity profile make it suitable for various industrial applications.
相似化合物的比较
Similar Compounds
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isobutyl group.
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-ethylbenzamide: Contains an ethyl group instead of an isobutyl group.
Uniqueness
N-(2-(4-acetylphenylsulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14(2)20(26)24-18-8-4-17(5-9-18)21(27)22-12-13-23-30(28,29)19-10-6-16(7-11-19)15(3)25/h4-11,14,23H,12-13H2,1-3H3,(H,22,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOHTQSLDYWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
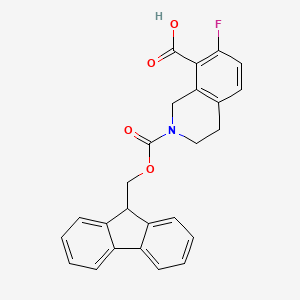
![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2688117.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)
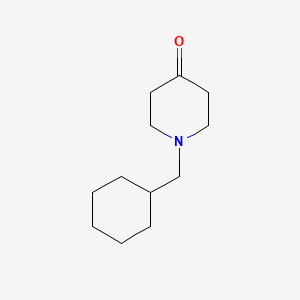
![methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2688120.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2688122.png)
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2688124.png)
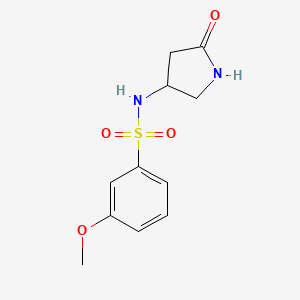
![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)
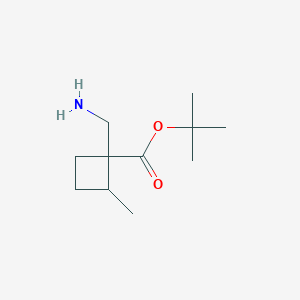
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)
